N-Methoxy-N-methyl-N'-(3-nitrophenyl)urea
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Overview
Description
N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea is an organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of N-methoxy-N-methylamine with 3-nitrophenyl isocyanate in an organic solvent under controlled temperature conditions can yield the desired product . Another method involves the use of carbamoyl chlorides, where the corresponding amine reacts with 3-nitrophenyl carbamoyl chloride .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea, often employs scalable and environmentally friendly processes. One such method involves the use of water as a solvent, where the nucleophilic addition of amines to potassium isocyanate occurs without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted ureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-N’-(4-nitrophenyl)urea
- N-Methoxy-N-methyl-N’-(2-nitrophenyl)urea
- N-Methoxy-N-methyl-N’-(3-chlorophenyl)urea
Uniqueness
N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Properties
CAS No. |
88132-19-8 |
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Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C9H11N3O4/c1-11(16-2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
InChI Key |
DBULIIJPYRHLNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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